![molecular formula C13H15N5O3S B4107736 4-{5-[(CARBAMOYLMETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}-3-PHENYLBUTANOIC ACID](/img/structure/B4107736.png)
4-{5-[(CARBAMOYLMETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}-3-PHENYLBUTANOIC ACID
Overview
Description
4-{5-[(CARBAMOYLMETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}-3-PHENYLBUTANOIC ACID is a complex organic compound that features a tetrazole ring, a phenyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(CARBAMOYLMETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}-3-PHENYLBUTANOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-amino-2-oxoethyl thiol with a tetrazole derivative under controlled conditions to form the tetrazole-thiol intermediate. This intermediate is then reacted with a phenylbutanoic acid derivative to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{5-[(CARBAMOYLMETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}-3-PHENYLBUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-{5-[(CARBAMOYLMETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}-3-PHENYLBUTANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{5-[(CARBAMOYLMETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}-3-PHENYLBUTANOIC ACID involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
- [(2-Amino-2-oxoethyl)thio]acetic acid
- 4-[({2-[(4-Ethylphenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid
Uniqueness
4-{5-[(CARBAMOYLMETHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}-3-PHENYLBUTANOIC ACID is unique due to its combination of a tetrazole ring and a phenylbutanoic acid moiety This structural arrangement provides distinct chemical and biological properties that are not found in other similar compounds
Properties
IUPAC Name |
4-[5-(2-amino-2-oxoethyl)sulfanyltetrazol-1-yl]-3-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3S/c14-11(19)8-22-13-15-16-17-18(13)7-10(6-12(20)21)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFXMYSTVLIWOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)CN2C(=NN=N2)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


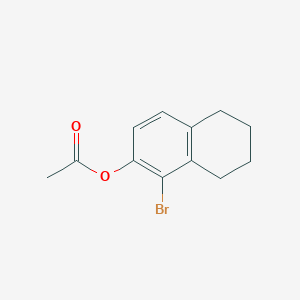
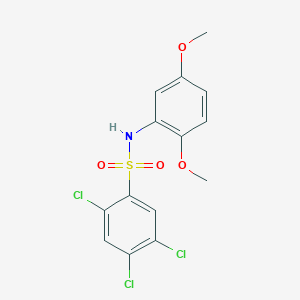
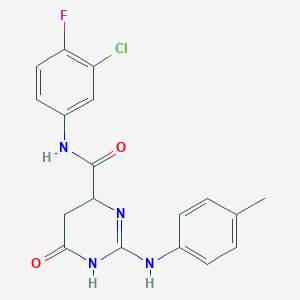
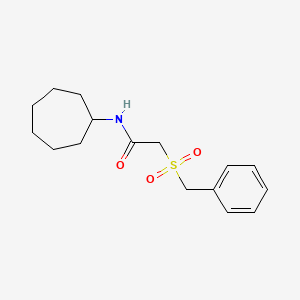
![2,6-dimethoxy-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4107667.png)
![2-{[4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B4107672.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4107673.png)
![5-(2,4-dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B4107684.png)
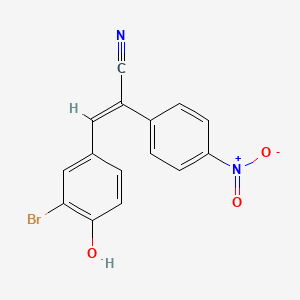
![4-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]-3-(2-methylphenoxy)azetidin-2-one](/img/structure/B4107699.png)
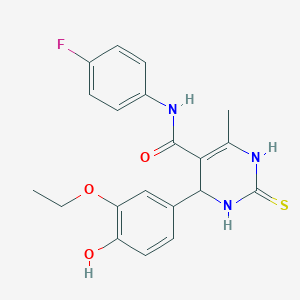
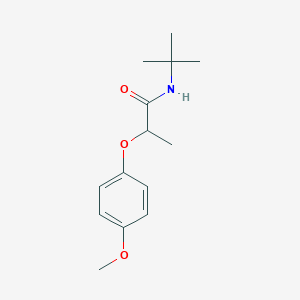
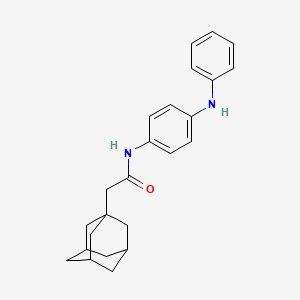
![2-(1-naphthyl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]acetamide](/img/structure/B4107733.png)
